molecular formula C7H7F2N3 B13700906 N-(2,6-Difluorophenyl)-guanidine CAS No. 76635-23-9

N-(2,6-Difluorophenyl)-guanidine

Cat. No.: B13700906
CAS No.: 76635-23-9
M. Wt: 171.15 g/mol
InChI Key: RYEVBHAQZMEFTL-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)guanidine is a chemical compound characterized by the presence of a guanidine group attached to a difluorophenyl ring

Preparation Methods

The synthesis of 1-(2,6-Difluorophenyl)guanidine typically involves the reaction of 2,6-difluoroaniline with a guanidylating agent. One common method includes the use of S-methylisothiourea as the guanidylating agent, which reacts with 2,6-difluoroaniline under mild conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)guanidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,6-Difluorophenyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group is known to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of the target molecule . This interaction can lead to inhibition or activation of the target, depending on the context.

Comparison with Similar Compounds

Properties

CAS No.

76635-23-9

Molecular Formula

C7H7F2N3

Molecular Weight

171.15 g/mol

IUPAC Name

2-(2,6-difluorophenyl)guanidine

InChI

InChI=1S/C7H7F2N3/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

RYEVBHAQZMEFTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)N=C(N)N)F

Origin of Product

United States

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